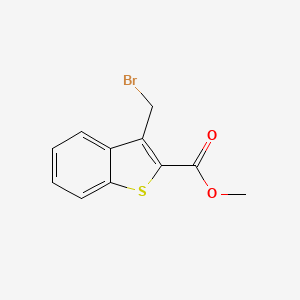

Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate

Description

Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a bromomethyl group at the 3-position and a methyl ester at the 2-position. The bromomethyl group is a reactive site for nucleophilic substitution or cross-coupling reactions, making it valuable for constructing complex molecules in pharmaceuticals and materials science .

Properties

IUPAC Name |

methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNQYZIGHTUFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3-methyl-1-benzothiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols and methyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H9BrO2S

- Molecular Weight : 287.15 g/mol

- IUPAC Name : Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate

- Structural Characteristics : The compound features a benzothiophene core with a bromomethyl substituent, which enhances its reactivity and potential biological interactions.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced therapeutic properties.

- Anticancer Research : The compound has been investigated for its potential in developing anticancer agents. For instance, derivatives of benzothiophene have shown promise in targeting specific cancer pathways, potentially leading to new treatments for resistant cancer types.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.

Material Science

The compound is also significant in the development of organic semiconductors and advanced materials. Its structural properties allow it to serve as a precursor in the synthesis of materials with unique electronic properties.

- Organic Electronics : Research has demonstrated that benzothiophene derivatives can be used to create organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport characteristics.

Biological Research

In biological research, this compound serves as a precursor for synthesizing compounds with potential therapeutic applications.

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in metabolic diseases. For example, they have demonstrated inhibition against branched-chain α-ketoacid dehydrogenase kinase (BDK), which could have implications for treating metabolic disorders like obesity and diabetes .

Case Study 1: Anticancer Activity

A study explored the synthesis of novel benzothiophene derivatives based on this compound. These derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications significantly increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of BDK by benzothiophene derivatives derived from this compound revealed that these compounds could lower plasma concentrations of branched-chain amino acids (BCAAs) in vivo. This finding suggests potential therapeutic applications in managing metabolic disorders .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Potential antimicrobial effects warranting further investigation |

| Anticancer | Investigated as precursors for drugs targeting specific cancer pathways |

| Enzyme Inhibition | Shown to inhibit BDK, relevant for treating metabolic diseases |

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function . The benzothiophene core may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents on the benzothiophene or benzene ring significantly influence melting points, solubility, and stability.

Key Trends:

Reactivity in Cross-Coupling Reactions

The bromomethyl group in the target compound is expected to participate in copper-catalyzed cross-coupling reactions, similar to iodinated or brominated analogs.

- Methyl 3-[(4-Fluorophenyl)amino]-1-benzothiophene-2-carboxylate (3c): Achieved a 94% yield via Ullmann-type coupling, highlighting the efficiency of halogenated aryl partners .

- Methyl 3-[(2-Nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3k): Synthesized in 75% yield, demonstrating compatibility with nitro groups under mild conditions .

Comparison: Bromine’s larger atomic radius and lower electronegativity compared to fluorine or iodine may slow oxidative addition in cross-coupling but improve selectivity in alkylation reactions .

Biological Activity

Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with a bromomethyl group and a methyl ester. The presence of bromine is significant as it can enhance biological activity through electron-withdrawing effects, which may affect the compound's interaction with biological targets.

Biological Activity Overview

Compounds in the benzothiophene class, including this compound, have been associated with various biological activities:

- Anticancer Properties : Benzothiophenes have shown potential as anticancer agents. Studies indicate that modifications in the structure can lead to enhanced efficacy against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

- Anti-inflammatory Effects : These compounds may exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The bromine substituent could enhance these effects by modulating signaling pathways involved in inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that:

- Substitution Patterns : Variations in substitution (e.g., position and type of halogen or functional groups) can significantly impact the potency and selectivity of the compound against specific targets. For instance, studies on related benzothiophene derivatives have highlighted that certain positions on the benzothiophene ring are more favorable for substitution to enhance binding affinity to target proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiophene derivatives, providing insights relevant to this compound:

- Anticancer Activity : A study demonstrated that benzothiophene derivatives could inhibit myeloid cell leukemia 1 (Mcl-1), a protein implicated in cancer cell survival. Compounds with similar structures showed promising results in reducing cancer cell viability in vitro .

- Inflammation Modulation : Research indicated that certain benzothiophene compounds could modulate inflammatory pathways, suggesting their potential use in treating conditions like arthritis or other inflammatory disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves constructing the benzothiophene core followed by bromomethylation. For example, copper-catalyzed cross-coupling reactions (e.g., with aryl halides) under mild conditions (e.g., l-proline as a promoter, 80°C, 24 hours) can introduce substituents at the 3-position . Key intermediates are characterized via -NMR, -NMR, IR spectroscopy, and mass spectrometry. Melting points and chromatographic purity (e.g., HPLC) are also critical for validation .

Q. How does the bromomethyl group influence the reactivity of methyl 1-benzothiophene-2-carboxylate derivatives?

The bromomethyl group at the 3-position enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). Its presence can also direct regioselectivity in further functionalization. For example, in palladium-catalyzed reactions, the bromine atom may act as a leaving group, while the ester moiety stabilizes intermediates via resonance .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl ester at δ 3.8–4.0 ppm). -NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.

- IR : Stretching frequencies for ester C=O (~1700 cm) and C-Br (~600 cm) are diagnostic.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

Systematic optimization includes:

- Catalyst screening : Copper(I) iodide or palladium catalysts (e.g., Pd(PPh)) for coupling reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Elevated temperatures (80–100°C) accelerate reactivity but may increase side products.

- Additives : Bases (KCO) or ligands (l-proline) improve catalytic efficiency . Yield discrepancies (e.g., 15% vs. 55% in similar reactions) may arise from steric hindrance or electronic effects of substituents .

Q. What mechanistic insights explain competing pathways in the functionalization of this compound?

Competing pathways (e.g., nucleophilic substitution vs. elimination) depend on:

- Steric effects : Bulky nucleophiles favor elimination over substitution.

- Electronic effects : Electron-withdrawing groups (e.g., ester) stabilize transition states for substitution.

- Solvent polarity : Protic solvents (MeOH) may stabilize carbocation intermediates, while aprotic solvents favor SN2 mechanisms. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can clarify dominant pathways .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Tautomerism or dynamic processes : Variable-temperature NMR or 2D techniques (COSY, HSQC) can identify exchange phenomena.

- Impurity profiles : HPLC or LC-MS analysis distinguishes byproducts from target compounds.

- Crystallographic validation : Single-crystal X-ray diffraction (using programs like SHELXL ) provides unambiguous structural confirmation when spectral data are ambiguous .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.

- Mechanistic studies : Fluorescence quenching or enzyme inhibition assays to identify target proteins (e.g., DNA gyrase).

- SAR analysis : Correlating substituent effects (e.g., electron-withdrawing groups at the 3-position) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.